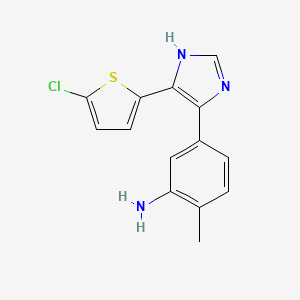

5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline

Description

5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline is a heterocyclic organic compound featuring an imidazole core linked to a 5-chlorothiophene moiety and a 2-methylaniline group. The chlorothiophene contributes electron-withdrawing effects, while the methyl group on the aniline ring enhances electron density. Such structural attributes make it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

93972-62-4 |

|---|---|

Molecular Formula |

C14H12ClN3S |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

5-[5-(5-chlorothiophen-2-yl)-1H-imidazol-4-yl]-2-methylaniline |

InChI |

InChI=1S/C14H12ClN3S/c1-8-2-3-9(6-10(8)16)13-14(18-7-17-13)11-4-5-12(15)19-11/h2-7H,16H2,1H3,(H,17,18) |

InChI Key |

TTZQZESGUQMUES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=C(S3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:

Formation of the Thiophene Ring: Starting with 5-chlorothiophene-2-carboxylic acid, which can be synthesized via the chlorination of thiophene.

Imidazole Ring Formation: The thiophene derivative undergoes cyclization with appropriate reagents to form the imidazole ring.

Attachment of Methylaniline: The final step involves the coupling of the imidazole-thiophene intermediate with 2-methylaniline under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can occur at the imidazole ring.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is known to interact with various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism by which 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Moieties

Compound : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline ()

- Molecular Formula : C₁₄H₁₃N₃O

- Key Features : A benzimidazole fused ring system attached to a methoxyaniline group.

- The methoxy group (-OMe) in this compound donates electrons via resonance, whereas the target’s methyl group (-CH₃) donates electrons inductively, leading to differences in solubility and reactivity .

Imidazole Derivatives with Varied Substituents

Compound : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

- Molecular Formula : C₁₂H₁₃ClN₄O₂

- Key Features: Nitro (-NO₂) and chloromethyl (-CH₂Cl) groups on the imidazole ring.

- Comparison: The nitro group is a strong electron-withdrawing substituent, reducing the basicity of the imidazole nitrogen compared to the target compound’s chlorothiophene, which exerts a milder electron-withdrawing effect .

Aniline-Based Derivatives

Compound : 5-Chloro-2-(1H-imidazol-1-yl)aniline (6AV, )

- Molecular Formula : C₉H₈ClN₃

- Key Features : Chloroaniline linked directly to an imidazole ring.

- The chloro substituent on the aniline enhances lipophilicity (LogP ≈ 2.8), similar to the target’s chlorothiophene (estimated LogP ≈ 3.1), suggesting comparable membrane permeability .

Compound : 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline ()

- Molecular Formula : C₁₄H₁₁Cl₂N₃O

- Key Features : Dichlorobenzimidazole with a methoxyaniline group.

- Comparison: The dichloro substitution on the benzimidazole increases molecular weight (308.16 g/mol vs. The methoxy group’s resonance donation contrasts with the target’s methyl group, affecting electronic distribution and hydrogen-bonding capacity .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₂ClN₃S | 291.7 | Imidazole, Chlorothiophene, Methyl | 3.1 |

| 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline | C₁₄H₁₃N₃O | 239.3 | Benzimidazole, Methoxy | 2.5 |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | C₁₂H₁₃ClN₄O₂ | 296.7 | Nitro, Chloromethyl | 1.8 |

| 5-Chloro-2-(1H-imidazol-1-yl)aniline (6AV) | C₉H₈ClN₃ | 193.6 | Chloroaniline, Imidazole | 2.8 |

| 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline | C₁₄H₁₁Cl₂N₃O | 308.2 | Dichlorobenzimidazole, Methoxy | 3.5 |

Research Findings and Implications

- Electronic Effects : The chlorothiophene in the target compound offers a balance of electron withdrawal and aromatic stability, distinct from nitro or methoxy groups in analogues, which may optimize interactions in catalytic or receptor-binding applications .

- Biological Relevance : While benzimidazole derivatives () are often explored as kinase inhibitors, the target’s imidazole-thiophene scaffold could target different enzymes, such as cytochrome P450 isoforms, due to its unique lipophilicity and steric profile .

- Synthetic Challenges: The target compound’s synthesis may require stringent control of reaction conditions to avoid side reactions at the thiophene or imidazole nitrogens, a challenge less pronounced in methoxy-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.